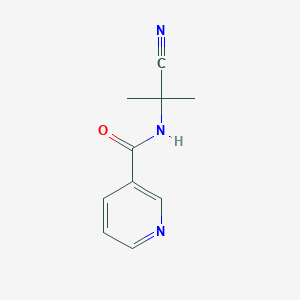![molecular formula C17H12ClN5S B2961337 1-[4-(4-氯苯基)-1,3-噻唑-2-基]-4-(2-吡啶基)-1H-吡唑-5-胺 CAS No. 956961-81-2](/img/structure/B2961337.png)
1-[4-(4-氯苯基)-1,3-噻唑-2-基]-4-(2-吡啶基)-1H-吡唑-5-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine” is a chemical compound . It is related to a class of compounds that have been studied for their antimicrobial and antiproliferative properties .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of appropriate precursors under controlled conditions . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The exact molecular structure of this specific compound is not detailed in the available resources.科学研究应用
合成和化学性质
研究人员已经开发出用于结构与 1-[4-(4-氯苯基)-1,3-噻唑-2-基]-4-(2-吡啶基)-1H-吡唑-5-胺相关的化合物的有效合成方法,探索了它们的化学性质和应用。例如,Ghaedi 等人 (2015) 报道了一种新型高效的乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸盐产品的合成,证明了吡唑-5-胺衍生物在制备具有良好至优良产率的新型 N-稠合杂环产物中的效用 (Ghaedi 等人,2015)。这突出了该化合物在合成杂环化合物中的作用,而杂环化合物在药物化学和材料科学中至关重要。
生物学应用和抗菌活性
已研究了结构与 1-[4-(4-氯苯基)-1,3-噻唑-2-基]-4-(2-吡啶基)-1H-吡唑-5-胺相似的化合物的生物活性,包括抗菌和抗癌特性。Katariya 等人 (2021) 合成了新的 1,3-恶唑并吡啶基-吡唑啉,表现出显着的抗癌和抗菌活性,表明了潜在的药物应用 (Katariya 等人,2021)。此外,Ravula 等人 (2016) 强调了新型吡唑啉衍生物的抗炎和抗菌活性,进一步支持了该化合物在药物发现中的相关性 (Ravula 等人,2016)。
抗癌和抗菌剂
进一步的研究已将这些化合物确定为潜在的抗癌和抗菌剂。Hafez 等人 (2016) 发现一些合成的化合物显示出比参考药物多柔比星更高的抗癌活性,以及良好至优异的抗菌活性 (Hafez 等人,2016)。这些发现表明,1-[4-(4-氯苯基)-1,3-噻唑-2-基]-4-(2-吡啶基)-1H-吡唑-5-胺的衍生物在开发新的治疗剂中可能具有价值。
作用机制
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may interact with multiple targets involved in these biological processes.
Mode of Action
For instance, they can block the biosynthesis of certain bacterial lipids , suggesting that they may inhibit key enzymes or pathways in their targets. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure may facilitate interactions with target proteins.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it is likely that this compound affects multiple biochemical pathways. These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and distribution within the body.
Result of Action
Given the broad range of biological activities associated with thiazole derivatives , it is likely that this compound induces a variety of molecular and cellular changes. These could include alterations in enzyme activity, changes in cellular signaling pathways, inhibition of microbial growth, reduction of inflammation, and induction of cell death in tumor cells.
未来方向
Thiazole derivatives, including this compound, are a topic of ongoing research due to their potential antimicrobial and antiproliferative properties . Future research may focus on optimizing the synthesis process, exploring the mechanism of action, and evaluating the safety and efficacy of these compounds in various applications.
属性
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-pyridin-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5S/c18-12-6-4-11(5-7-12)15-10-24-17(22-15)23-16(19)13(9-21-23)14-3-1-2-8-20-14/h1-10H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFMGBQNPRYBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N(N=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


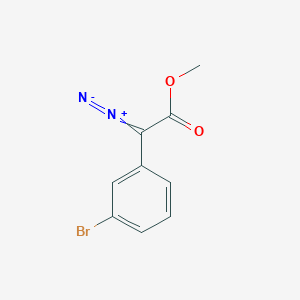
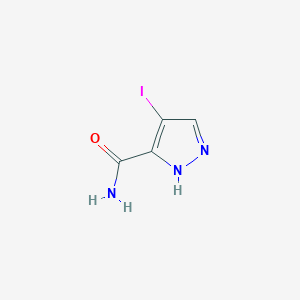
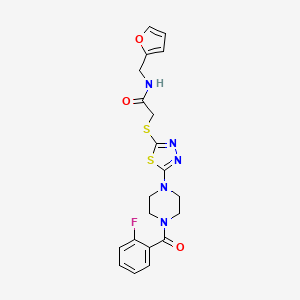
![(3,5-Dimethylphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2961261.png)
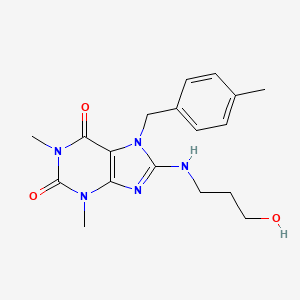

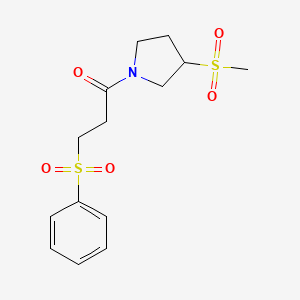
![5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2961270.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzamide](/img/structure/B2961273.png)
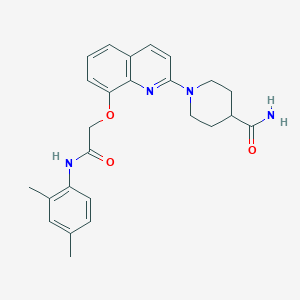
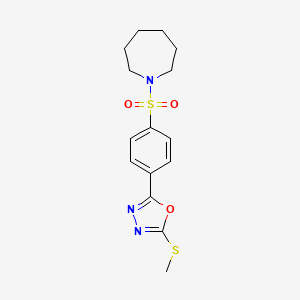
![(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester](/img/structure/B2961276.png)
